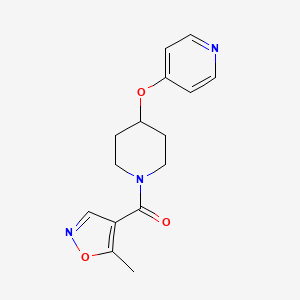
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Isoxazole ring
- Pyridine ring
- Piperidine ring
The molecular formula is C15H18N4O2, and it has a molecular weight of approximately 290.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:
- Enzyme inhibition : The compound likely inhibits specific enzymes involved in cellular signaling pathways.
- Receptor binding : It may bind to receptors, modulating their activity and influencing various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the antimicrobial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Table 2 presents the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 20.3 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against resistant bacterial strains. Results indicated that it inhibited growth effectively, suggesting potential for development as an antibiotic .
- Anticancer Screening : Another investigation focused on the cytotoxicity of the compound in various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
- Mechanistic Insights : Docking studies revealed that the compound interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, derivatives of piperidine and isoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Neuroprotective Effects :
- Antimicrobial Properties :
Synthetic Methodologies
The synthesis of (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining isoxazole derivatives with piperidine precursors under acidic or basic conditions to form the desired product.
- Functionalization : Further modifications can be made to enhance the biological activity or solubility of the compound.
Case Studies
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(10-17-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCMAXGFAVSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














